molecular formula C16H15BrN2O3 B2375388 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 502718-94-7

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2375388
CAS No.: 502718-94-7
M. Wt: 363.211
InChI Key: PGCOCBJNNMYDAZ-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with ethyl(phenyl)amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and various coupled products with extended aromatic systems.

Scientific Research Applications

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate
  • 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylate
  • 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-iodopyridine-3-carboxylate

Uniqueness

The uniqueness of 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate lies in its bromine substituent, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as drug design or material science.

Biological Activity

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that combines both aromatic and heterocyclic structures. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Properties

The compound's IUPAC name is [2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate. It features a bromine atom, which enhances its reactivity and interaction with biological targets. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC16H15BrN2O3
Molecular Weight365.21 g/mol
InChI KeyPGCOCBJNNMYDAZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps. A common method includes the reaction of 5-bromopyridine-3-carboxylic acid with ethyl(phenyl)amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). This reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation .

Case Study:
In a study assessing the anticancer activity of various derivatives, compounds with similar structural motifs demonstrated a reduction in A549 cell viability, indicating potential for further development as anticancer agents. The incorporation of different substituents on the phenyl ring significantly affected their efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Preliminary screenings of structurally related compounds against multidrug-resistant pathogens have suggested potential efficacy against strains such as Staphylococcus aureus. The presence of the bromine substituent may enhance interactions with bacterial targets, making it a candidate for further antimicrobial studies .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • Receptor Modulation: It might interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
  • Structural Interactions: The bromine atom can participate in halogen bonding, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundModeratePotential
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylateHighModerate
2-[Ethyl(phenyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylateLowHigh

Properties

IUPAC Name

[2-(N-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-19(14-6-4-3-5-7-14)15(20)11-22-16(21)12-8-13(17)10-18-9-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCOCBJNNMYDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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